(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Formation of the polycyclic core: This step may involve cyclization reactions, often catalyzed by acids or bases.
Introduction of hydroxyl groups: Hydroxylation reactions, using reagents like osmium tetroxide or hydrogen peroxide, are employed to introduce hydroxyl groups at specific positions.
Glycosylation: The attachment of sugar moieties is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically engineered microorganisms. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like sodium borohydride or lithium aluminum hydride, can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium tert-butoxide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- This compound
Uniqueness
The compound’s uniqueness lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
948046-19-3 |
---|---|
Molecular Formula |
C42H72O13 |
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(11-10-14-38(3,4)51)22-12-16-41(8)28(22)23(44)17-26-40(7)15-13-27(45)39(5,6)35(40)24(18-42(26,41)9)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(2)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/b20-11+/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,40+,41+,42+/m0/s1 |
InChI Key |
ILJYZCXXIMQFDJ-ZTGNBZBHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CCC(C)(C)O)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCCC(C)(C)O)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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